2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid
Description
2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid is a complex organic compound characterized by its unique structural features, including a cyclobutyl group, a methoxymethyl-substituted phenyl ring, and a sulfonylamino linkage
Properties
IUPAC Name |
2-[cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-10-11-4-2-7-13(8-11)21(18,19)15(9-14(16)17)12-5-3-6-12/h2,4,7-8,12H,3,5-6,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYKEFKQWNNJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)S(=O)(=O)N(CC(=O)O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be introduced via cyclization reactions involving suitable precursors under acidic or basic conditions.
Methoxymethylation of Phenyl Ring: The phenyl ring is functionalized with a methoxymethyl group using reagents such as methoxymethyl chloride in the presence of a base like sodium hydride.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride derivatives under basic conditions.
Amidation: The final step involves the formation of the sulfonylamino linkage through an amidation reaction, typically using amine derivatives and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like thiols or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may interact with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid exerts its effects depends on its interaction with molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclobutyl and methoxymethyl groups may enhance binding affinity and specificity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Cyclopropyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid
- 2-[Cyclopentyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid
- 2-[Cyclohexyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid
Uniqueness
Compared to similar compounds, 2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid offers a unique combination of structural rigidity from the cyclobutyl group and electronic effects from the methoxymethyl and sulfonylamino groups. These features can result in distinct reactivity patterns and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
